molecular formula C11H13ClO3 B8335182 Ethyl 2-(5-chloro-4-hydroxy-2-methylphenyl)acetate

Ethyl 2-(5-chloro-4-hydroxy-2-methylphenyl)acetate

Cat. No. B8335182
M. Wt: 228.67 g/mol
InChI Key: KPTUVJKZDWTPKC-UHFFFAOYSA-N
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Patent
US08188092B2

Procedure details

Boron tribromide (1.068 mL, 11.30 mmol) was added dropwise to ethyl 2-(5-chloro-4-methoxy-2-methylphenyl)acetate (Intermediate 3-4; 456 mg, 1.88 mmol) in dichloromethane (10 mL) at ambient temperature under nitrogen. The resulting orange red solution was stirred at 0° C. for 45 minutes. The reaction mixture was carefully quenched with water (25 mL), extracted with EtOAc (2×100 mL), the organic layer was dried over MgSO4, filtered and evaporated to afford crude product as a yellow gum. The crude product was purified by flash silica chromatography, elution gradient 0 to 20% EtOAc in isohexane. Pure fractions were evaporated to dryness to afford ethyl 2-(5-chloro-4-hydroxy-2-methylphenyl)acetate (310 mg, 72.2%) as a colourless oil which solidified on standing.
Quantity
1.068 mL
Type
reactant
Reaction Step One
Name
ethyl 2-(5-chloro-4-methoxy-2-methylphenyl)acetate
Quantity
456 mg
Type
reactant
Reaction Step One
Name
Intermediate 3-4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
B(Br)(Br)Br.[Cl:5][C:6]1[C:7]([O:19]C)=[CH:8][C:9]([CH3:18])=[C:10]([CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH:11]=1>ClCCl>[Cl:5][C:6]1[C:7]([OH:19])=[CH:8][C:9]([CH3:18])=[C:10]([CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH:11]=1

Inputs

Step One
Name
Quantity
1.068 mL
Type
reactant
Smiles
B(Br)(Br)Br
Name
ethyl 2-(5-chloro-4-methoxy-2-methylphenyl)acetate
Quantity
456 mg
Type
reactant
Smiles
ClC=1C(=CC(=C(C1)CC(=O)OCC)C)OC
Name
Intermediate 3-4
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=CC(=C(C1)CC(=O)OCC)C)OC
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting orange red solution was stirred at 0° C. for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was carefully quenched with water (25 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to afford crude product as a yellow gum
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash silica chromatography, elution gradient 0 to 20% EtOAc in isohexane
CUSTOM
Type
CUSTOM
Details
Pure fractions were evaporated to dryness

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
ClC=1C(=CC(=C(C1)CC(=O)OCC)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 310 mg
YIELD: PERCENTYIELD 72.2%
YIELD: CALCULATEDPERCENTYIELD 72.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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